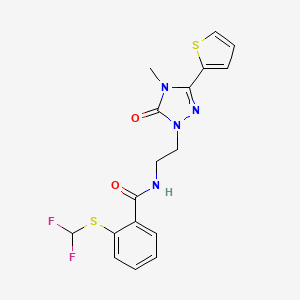

![molecular formula C13H10N4O2S B2613523 6-环丙基-3-(吡啶-2-基)[1,2]噻唑并[4,5-d]嘧啶-5,7(4H,6H)-二酮 CAS No. 1325307-25-2](/img/structure/B2613523.png)

6-环丙基-3-(吡啶-2-基)[1,2]噻唑并[4,5-d]嘧啶-5,7(4H,6H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” is a novel heterocyclic compound. It belongs to the class of pyrimidine derivatives, which are known for their wide range of pharmacological activities . Pyrimidine derivatives have been employed in the design of privileged structures in medicinal chemistry .

Synthesis Analysis

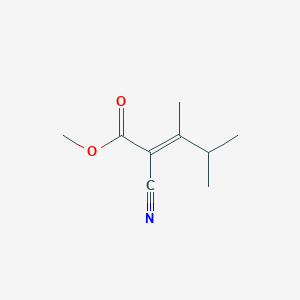

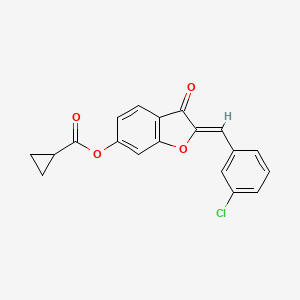

The synthesis of such compounds often involves the design and preparation of libraries of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . The synthesis often involves [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Molecular Structure Analysis

The molecular structure of these compounds is established by spectral data and a single-crystal X-ray diffraction analysis . The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum are often used to confirm the structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various spectroscopic techniques. For instance, the ESI–MS m/z value can provide information about the molecular weight of the compound .科学研究应用

合成和生物活性

研究表明,相关的噻唑和嘧啶衍生物在合成生物活性化合物中很有用。例如,El-Gazzar、Hussein 和 Aly (2006) 报告了与噻唑环稠合的噻吩并[2,3-d]嘧啶化合物的合成,目的是生产具有高生物活性的化合物。发现这些化合物可作为腺苷激酶抑制剂、血小板聚集抑制剂、抗白血病和抗癌活性,展示了它们在药物化学中的潜力 (El-Gazzar 等人,2006).

抗癌评估

Metwally 和 Deeb (2018) 的另一项研究重点关注合成新型吡唑并[4,3-c]吡啶衍生物,并研究了它们对人乳腺癌、肝癌和结肠癌细胞系的抗癌活性。该研究重点介绍了具有显着抑制效应的化合物,与参考药物阿霉素相比具有优势。这项研究强调了此类衍生物在开发新的抗癌剂中的重要性 (Metwally & Deeb,2018).

抗菌评估

Vlasov 等人(2022 年)探索了噻吩并[2,3-d]嘧啶衍生物的抗菌潜力,揭示了对常见细菌菌株(如金黄色葡萄球菌、大肠杆菌和枯草芽孢杆菌)的中等活性。他们的研究说明了该化合物在寻找新的抗菌剂中的用途 (Vlasov 等人,2022).

计算探索

Ashraf 等人(2019 年)对(羟基苯甲酰)吡啶并[2,3-d]嘧啶杂环衍生物进行了一项研究,利用光谱技术和计算方法分析了它们的电子结构。这项研究有助于了解此类化合物在各个领域的分子特性和潜在应用 (Ashraf 等人,2019).

作用机制

Target of Action

Compounds similar to “6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” often target enzymes or receptors in the body. For instance, thiazolo[4,5-d]pyrimidin-7(6H)-ones have been investigated as inhibitors of phosphatidylinositol 3-kinase .

Mode of Action

The compound might interact with its target by binding to the active site, thereby inhibiting the function of the enzyme or receptor. This interaction often involves the formation of hydrogen bonds or other types of intermolecular forces .

Biochemical Pathways

The inhibition of the target enzyme or receptor can affect various biochemical pathways. For example, the inhibition of phosphatidylinositol 3-kinase can affect cell proliferation and survival pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can influence its bioavailability. These properties can be predicted using in silico ADMET studies .

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific target and pathway affected. For instance, inhibition of an enzyme involved in cell proliferation can lead to decreased cancer cell growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at physiological pH .

未来方向

The future directions in the research of these compounds involve the development of novel inhibitors aimed to overcome the defects of current therapeutic agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

属性

IUPAC Name |

6-cyclopropyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c18-12-11-10(15-13(19)17(12)7-4-5-7)9(16-20-11)8-3-1-2-6-14-8/h1-3,6-7H,4-5H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRSXRUWACXWPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-Methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)prop-2-en-1-one](/img/structure/B2613441.png)

![Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2613442.png)

![2,6-dichloro-N-methyl-N-[(thiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2613449.png)

![2-(4-chlorophenoxy)-N-[4-[2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2613451.png)

![1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one](/img/structure/B2613454.png)

![8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine](/img/structure/B2613457.png)

![2-[(cyanomethyl)thio]-4-oxo-N-propyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2613462.png)

![3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2613463.png)